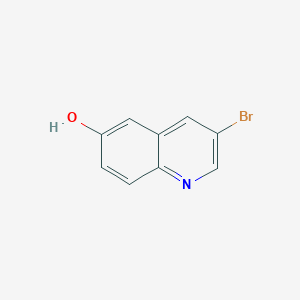

3-Bromoquinolin-6-ol

Übersicht

Beschreibung

“3-Bromoquinolin-6-ol” is a chemical compound with the molecular formula C9H6BrNO . It is used as a reagent in the preparation of analogs of quinolin-6-yloxyacetamide fungicides . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring system with a bromine atom attached at the 3-position and a hydroxyl group at the 6-position . The InChI code for the compound is 1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 224.05 g/mol . It has one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen in the quinoline ring and the oxygen in the hydroxyl group) . The compound is solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Properties

3-Bromoquinolin-6-ol and its derivatives have been studied extensively for their synthesis methods and potential applications in antibacterial treatments. A notable study presented the synthesis of new 6-Bromoquinolin-4-ol derivatives (3a–3h) through Chan–Lam coupling, exploring various solvents and bases. These derivatives showed promising results against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial potency was evaluated through in vitro methods, with compound 3e showing the highest activity. Molecular docking investigations and density functional theory (DFT) findings provided insights into the structural and physical properties of these molecules, indicating an energy gap from 4.93 to 5.07 eV (Arshad et al., 2022).

Synthesis Methodologies

The compound has been involved in various synthesis methodologies, demonstrating its versatility in chemical reactions. The use of 2,2,3-Tribromopropanal in the Skraup-Type synthesis of 3-Bromoquinolin-6-ols has been noted for transforming diversely substituted 4-nitro- and 4-methoxyanilines into these compounds, which can further carry additional substituents at positions 7 and 8. This approach highlights the compound's adaptability in generating functionally diverse molecules (Lamberth et al., 2014).

Functionalization and Ligand Synthesis

This compound has also played a pivotal role in the development of novel chelating ligands and ligands for protein interaction domains. The Friedländer approach was utilized for incorporating 6-bromoquinoline into novel chelating ligands, offering insights into the compound's potential in ligand synthesis and its optical properties. These derivatives were examined for their unusually high emission quantum yield, indicating potential applications in photonic and electronic devices (Hu, Zhang, & Thummel, 2003).

Pharmaceutical Intermediates

The synthesis of specific derivatives of this compound has been pivotal in creating intermediates for pharmaceutical applications. For instance, derivatives synthesized from 6-bromoquinolin-4-ol have served as crucial intermediates in PI3K/mTOR inhibitors, demonstrating the compound's significance in the pharmaceutical industry for developing novel therapeutic agents (Lei et al., 2015).

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, ensuring adequate ventilation, and washing off with soap and plenty of water in case of skin contact .

Eigenschaften

IUPAC Name |

3-bromoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCRMJVOMNKTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564250 | |

| Record name | 3-Bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-57-3 | |

| Record name | 3-Bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

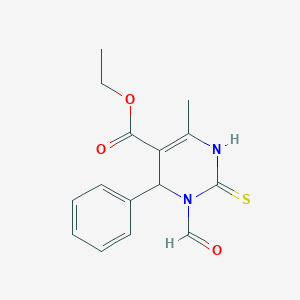

Synthesis routes and methods

Procedure details

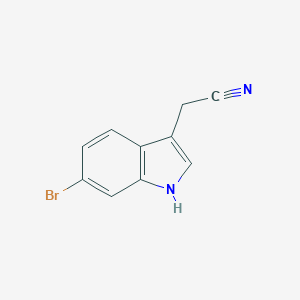

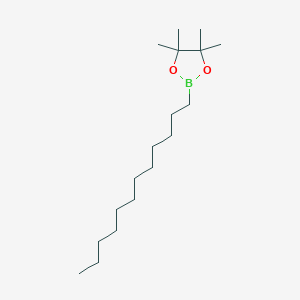

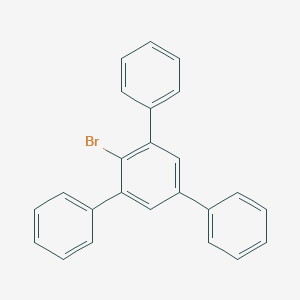

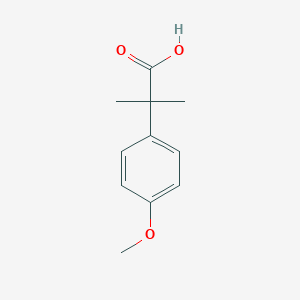

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)